4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H10N4 . It has an average mass of 162.192 Da and a monoisotopic mass of 162.090546 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 393.4±37.0 °C at 760 mmHg, and a flash point of 220.3±13.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Synthesis and Structural Applications
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is utilized in various synthesis processes. For instance, it's involved in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, achieved through domino reactions involving the formation of two C–C and one C–N bonds, resulting in a six-membered ring in a one-pot operation (Gunasekaran et al., 2014). This compound is also a key intermediate for the construction of new polyheterocyclic ring systems, offering a platform for the synthesis of a wide variety of derivatives with potential applications in different fields (Abdel‐Latif et al., 2019).
Catalysis and Reaction Medium
In the realm of catalysis, this compound plays a role in facilitating reactions. For example, it's part of the synthesis process of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, achieved through condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015). Its utility as a reaction medium is also notable, with pyrazolo[3,4-b]pyridine-6(7H)-one derivatives synthesized via a three-component reaction in polyethylene glycol (PEG)-400, highlighting the compound's versatility and environmental friendliness (Zhong et al., 2013).
Biological and Medicinal Research
While avoiding specific details about drug use, dosage, and side effects, it's worth noting that this compound has been involved in studies related to its biological activity. For instance, its derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising bioactivity at micro molar concentrations (Chavva et al., 2013).
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been widely studied for their biomedical applications . They have been found to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 .
Mode of Action
Related compounds in the pyrazolo[3,4-b]pyridine family have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . By inhibiting CDK2, these compounds can potentially halt cell proliferation, making them of interest in the development of anticancer therapies.
Biochemical Pathways
Given its potential inhibitory activity against cdk2, it can be inferred that this compound may affect the cell cycle regulation pathway .
Result of Action
Related compounds in the pyrazolo[3,4-b]pyridine family have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM, indicating their potential effectiveness in inhibiting target enzymes .
Properties
IUPAC Name |
4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMQXWUXUJTGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299344 | |
Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-52-2, 41601-44-9 | |
Record name | 4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56984-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 41601-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing diverse bis-azolopyrimidines. [] A study demonstrated its utility by reacting it with pyrazolyl-chalcones under grinding conditions. This reaction produced a series of novel bis-azolopyrimidines, showcasing the compound's versatility in constructing complex heterocyclic systems. [] This methodology offers a potentially greener alternative to traditional synthetic routes.
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